

An In-depth Technical Guide to (2-Iodoethyl)benzene

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Compound of Interest

Compound Name: (2-Iodoethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **(2-Iodoethyl)benzene**, along with detailed experimental protocols for its synthesis. As a key reagent in organic synthesis, understanding its characteristics is crucial for its effective application in research and development, including the synthesis of pharmaceutical compounds.

Core Properties of (2-Iodoethyl)benzene

(2-Iodoethyl)benzene, also known as phenethyl iodide, is a halogenated hydrocarbon with the chemical formula C_8H_9I .^{[1][2]} It is a valuable intermediate in various organic transformations due to the reactivity of the carbon-iodine bond.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(2-Iodoethyl)benzene** for easy reference and comparison.

Property	Value	Units
Molecular Weight	232.06	g/mol [1][2]
Molecular Formula	C8H9I	-[1][2]
CAS Registry Number	17376-04-4	-[1][2]
Density	1.603	g/mL at 25 °C[3]
Boiling Point	122-123	°C at 13 mmHg[3]
Refractive Index	1.601	at 20 °C[3]
Melting Point	-2	°C
Flash Point	230	°F

Experimental Protocols: Synthesis of (2-Iodoethyl)benzene

A common and efficient method for the synthesis of **(2-Iodoethyl)benzene** is the Finkelstein reaction. This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine.[4][5]

The Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6][7][8] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, commonly acetone.[4][5] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction forward according to Le Châtelier's principle.[4][6]

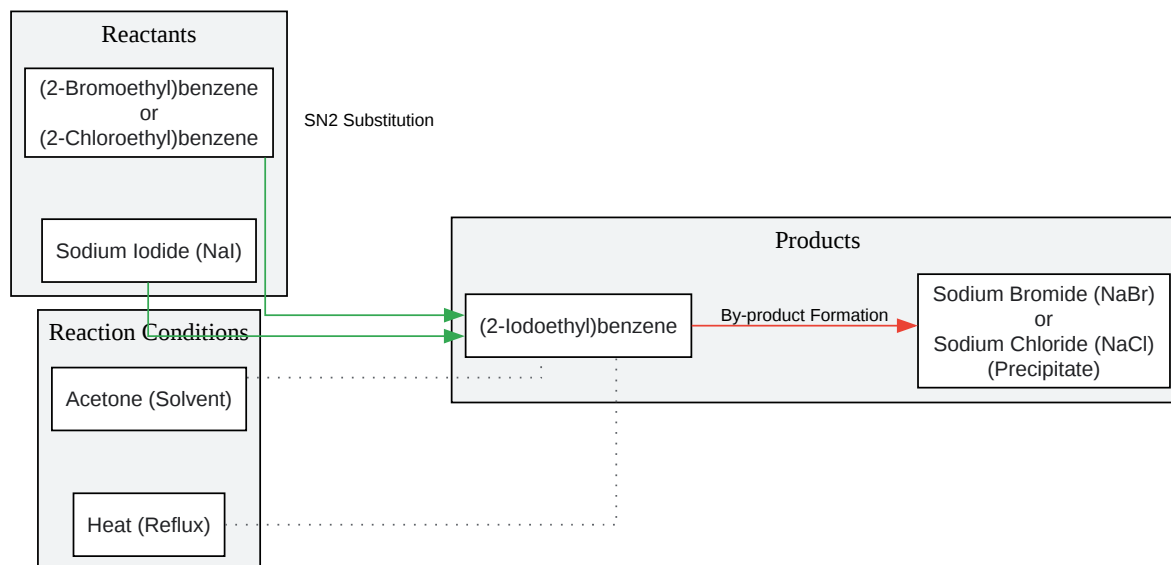
Detailed Methodology:

- Reactants: The starting material is typically (2-bromoethyl)benzene or (2-chloroethyl)benzene. Sodium iodide is used as the source of the iodide nucleophile.

- Solvent: Anhydrous acetone is the solvent of choice due to the solubility properties of the sodium halide salts.[4][5] Other polar aprotic solvents like dimethylformamide (DMF) can also be used.[7]
- Procedure: a. Dissolve the starting alkyl halide ((2-bromoethyl)benzene or (2-chloroethyl)benzene) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser. b. Add a molar excess of sodium iodide to the solution. c. The reaction mixture is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated sodium halide is removed by filtration. f. The acetone is removed from the filtrate, usually by rotary evaporation. g. The resulting crude **(2-Iodoethyl)benzene** is then purified, typically by distillation under reduced pressure, to yield the final product.

Logical Relationships and Workflows

The synthesis of **(2-Iodoethyl)benzene** via the Finkelstein reaction can be visualized as a straightforward workflow. The key transformation is the substitution of the halogen on the ethyl chain attached to the benzene ring.



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Caption: Finkelstein reaction for the synthesis of **(2-Iodoethyl)benzene**.

Applications in Synthesis

(2-Iodoethyl)benzene is a versatile reagent in organic synthesis. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, making it a useful precursor for introducing the phenethyl group into various molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and organic-inorganic hybrid compounds.[3][9] For instance, it can be used to synthesize dioxane-based antiviral agents.[9]

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